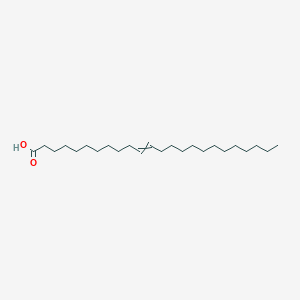

Tetracos-11-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetracos-11-enoic acid, also known as nervonic acid, is a very long-chain monounsaturated fatty acid. It is characterized by a 24-carbon backbone with a single cis double bond at the 11th carbon position. This compound is naturally found in the white matter of animal brains and in peripheral nervous tissue, where it is a key component of the myelin sheath that surrounds nerve fibers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetracos-11-enoic acid can be synthesized through the elongation of oleic acid. The process involves the use of malonyl-CoA and long-chain acyl-CoA, which are condensed by the enzyme 3-ketoacyl-CoA synthase (KCS). This enzyme is crucial in the fatty acid elongation cycle .

Industrial Production Methods

Industrial production of this compound often involves the use of genetically engineered microorganisms, such as yeast and plants, that have been modified to express high levels of the KCS enzyme. This method allows for the efficient and sustainable production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Tetracos-11-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone, leading to the formation of shorter-chain fatty acids and other oxidation products.

Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert this compound to its saturated counterpart, tetracosanoic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone

Reduction: Hydrogen gas, palladium on carbon

Substitution: Alcohols, amines, acid catalysts

Major Products Formed

Oxidation: Shorter-chain fatty acids, aldehydes, ketones

Reduction: Tetracosanoic acid

Substitution: Esters, amides

Aplicaciones Científicas De Investigación

Tetracos-11-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in chromatographic and spectroscopic analyses.

Biology: Studied for its role in the formation and maintenance of the myelin sheath in nerve cells.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as multiple sclerosis and schizophrenia.

Industry: Utilized in the production of high-performance lubricants and as a component in the formulation of cosmetics and personal care products

Mecanismo De Acción

Tetracos-11-enoic acid exerts its effects primarily through its incorporation into the myelin sheath of nerve cells. It is believed to regulate calcium ion channels in the cell membranes of nerve tissue, thereby influencing nerve signal transmission and overall nerve function .

Comparación Con Compuestos Similares

Similar Compounds

Oleic acid: An 18-carbon monounsaturated fatty acid with a double bond at the 9th carbon position.

Erucic acid: A 22-carbon monounsaturated fatty acid with a double bond at the 13th carbon position.

Lignoceric acid: A 24-carbon saturated fatty acid with no double bonds.

Uniqueness

Tetracos-11-enoic acid is unique due to its specific role in the formation and maintenance of the myelin sheath in nerve cells. Unlike oleic acid and erucic acid, which have shorter carbon chains, this compound’s longer chain length and specific double bond position make it particularly suited for incorporation into nerve cell membranes .

Propiedades

Número CAS |

133640-27-4 |

|---|---|

Fórmula molecular |

C24H46O2 |

Peso molecular |

366.6 g/mol |

Nombre IUPAC |

tetracos-11-enoic acid |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h13-14H,2-12,15-23H2,1H3,(H,25,26) |

Clave InChI |

PUAQHEAHUKHXMC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCC=CCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)

methanone](/img/structure/B14264271.png)

![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)

![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)